molecular formula C10H17NO3 B1339451 (S)-Acetylaminocyclohexylacetic acid CAS No. 78781-84-7

(S)-Acetylaminocyclohexylacetic acid

Cat. No. B1339451
CAS RN: 78781-84-7
M. Wt: 199.25 g/mol
InChI Key: CVVVAKVOCWNDLJ-VIFPVBQESA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It often includes the reactants, products, and conditions of the reaction .


Molecular Structure Analysis

This involves examining the spatial arrangement of atoms in the compound and the chemical bonds that hold those atoms together .


Chemical Reactions Analysis

This involves detailing the chemical reactions that the compound undergoes. It often includes the reactants, products, and conditions of the reaction .


Physical And Chemical Properties Analysis

This involves detailing the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as reactivity and stability) .

Scientific Research Applications

Metabolic Profiling and Biomarker Identification

Research in metabolic profiling, a field studying molecular processes and chemical contents of cells, has developed methods using acetic anhydride’s reactivity with amino acids. This approach, including the use of N-acetylation reactions, has enhanced the identification of biomarkers with clinical significance. It has resolved mixtures of amino acids in solution, demonstrating the potential of acetic acid derivatives in diagnostic tools for clinical information and disease profiling (Wilson et al., 2009).

Novel Compound Isolation from Natural Sources

A new cyclohexylacetic acid derivative was isolated from Emilia sonchifolia, named 2-{4-hydroxy-7-oxabicyclo [2.2.1] heptanyl}-acetic acid. This discovery is significant in the field of natural product research, where identifying new compounds can lead to the development of novel therapeutic agents (Shen et al., 2013).

Acetylation and its Role in Biochemical Processes

Research has shown that acetic acid upregulates genes for fatty acid oxidation enzymes in the liver, influencing body fat accumulation. This is crucial for understanding metabolic diseases and could lead to novel treatments for obesity and related disorders (Kondo et al., 2009).

Enantioselective Reactions and Drug Development

The significance of enantiomers in anti-acetylcholine drugs has been studied, emphasizing the importance of stereochemistry in pharmaceuticals. This research contributes to the development of more effective and safer medications by understanding the differential potencies of enantiomers (Brimblecombe et al., 1971).

Immunomodulation and Disease Resistance

N-acetylated compounds have shown potential in immunomodulation, enhancing the maturation of lymphocytes and increasing nonspecific resistance against infections. This can be particularly valuable in developing therapeutic agents for immune-related disorders (Kikelj et al., 1998).

Biocatalysis and Chiral Synthesis

The bioproduction of chiral mandelate using bacteria that deacylate O-acetylated mandelicacid demonstrates the potential of microorganisms in producing optically pure compounds. This has significant implications for the pharmaceutical industry in synthesizing enantiomerically pure drugs (Ju et al., 2010).

Chemotherapeutic Applications

Research has shown that inhibitors of histone deacetylases, which may involve acetylated compounds, can be effective in treating resistant forms of leukemia. This opens new avenues for the use of acetylated derivatives in cancer therapy (Warrell et al., 1998).

Proteomic Studies and Drug Action

Studies on lysine acetylation have revealed its widespread impact on protein complexes and cellular functions. This knowledge is essential for understanding the mechanisms of drugs at the proteomic level and could lead to the development of novel therapeutic strategies (Choudhary et al., 2009).

Synthesis and Drug Potency of Derivatives

The synthesis and drug potencies of salicylic acid derivatives, including acetylated forms, have been a focus of research. This includes exploring their usage as cyclooxygenase inhibitors and their roles in various biological processes (Ekinci et al., 2011).

Analgesic and Anti-inflammatory Applications

Studies on aceclofenac, a phenylacetic acid derivative, have demonstrated its significant anti-inflammatory and analgesic activities. This highlights the potential of acetylated cyclohexylacetic acid derivatives in developing new pain and inflammation treatments (Grau et al., 1991).

Safety And Hazards

This involves detailing the compound’s toxicity, flammability, and other hazards. It often includes information on safe handling and storage practices .

Future Directions

This involves discussing potential future research directions related to the compound. This could include potential applications, unanswered questions about the compound, or methods for improving its synthesis .

properties

IUPAC Name

(2S)-2-acetamido-2-cyclohexylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-7(12)11-9(10(13)14)8-5-3-2-4-6-8/h8-9H,2-6H2,1H3,(H,11,12)(H,13,14)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVVVAKVOCWNDLJ-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C1CCCCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](C1CCCCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60577046
Record name (2S)-Acetamido(cyclohexyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60577046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Acetylaminocyclohexylacetic acid

CAS RN

78781-84-7
Record name (2S)-Acetamido(cyclohexyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60577046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Hasegawa, D Taniyama, K Tomioka - Tetrahedron, 2000 - Elsevier
A three-step methodology involving an external chiral ligand-mediated asymmetric addition of phenyllithium to an anisidine imine, oxidative removal of N-PMP group, and finally …

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